Cas no 80751-65-1 (1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)-)

80751-65-1 structure
Nom du produit:1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)-
1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)- Propriétés chimiques et physiques
Nom et identifiant
-
- 1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)-
- (+/-)-6-CHLORO-7,8-DIHYDROXY-3-ALLYL-1-PHENYL-2,3,4,5-TETRAHYDRO-1H-3-BENZAZEPINE HYDROBROMIDE
- (+/-)-CHLORO-APB HYDROBROMIDE
- Chloro-APB hydrobromide
- (±)-SKF 82958
- 1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propenyl)
- 6-Chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propenyl)-1H-3-benzazepine-7,8-diol
- 6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
- Chloro-APB
- Cl-apb
- (±)-SKF-82958 hydrobromide
- (±)-6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide
- 6-Chloro-N-allyl-SKF-38393 hydrobromide
- ( inverted exclamation markA)-SKF 82958; Chloro-AP;Cl-APB;SKF-82958;SKF82958
- CHEMBL35354
- NCGC00015186-04
- SK-82958
- UNII-7W60FE897Q
- FT-0650598
- 80751-65-1
- SDCCGSBI-0050379.P002
- NCGC00015186-02
- NCGC00162140-02
- NCGC00162140-01
- BPBio1_001362
- PDSP1_001515
- NCGC00015186-06
- BCP15774
- RS(+/-)-6-Cl-APB3-Allyl-6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol
- GTPL10742
- NCGC00015186-03
- 3-Allyl-6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol; hydrobromide(Cl-APB)
- 7W60FE897Q
- SKF82958
- BDBM50004917
- CS-4594
- 1H-3-BENZAZEPINE-7,8-DIOL, 6-CHLORO-2,3,4,5-TETRAHYDRO-1-PHENYL-3-(2-PROPEN-1-YL)-
- HY-10435
- Biomol-NT_000069
- 6-chloro-1-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol
- Chloro-AP
- PDSP2_001499
- AKOS030526181
- SKF 82958
- Q12746853
- SKF-82958, (+/-)-
- (+/-)-SKF 82958
- DTXSID70894837
- CHEBI:111172
- NS00075506
- Skf-82958
- SK&F-82958
- 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propenyl)-
- SK&F 82958
- Lopac0_000392
- L000995
- 9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol
- CCG-204486
- SCHEMBL4388800
- BRD-A04438777-001-01-4
- 6-CHLORO-2,3,4,5-TETRAHYDRO-1-PHENYL-3-(2-PROPEN-1-YL)-1H-3-BENZAZEPINE-7,8-DIOL
- DTXCID101324399
-
- MDL: MFCD00069235
- Piscine à noyau: InChI=1S/C19H20ClNO2/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13/h2-7,11,16,22-23H,1,8-10,12H2
- La clé Inchi: WLXGFAVTAAQOFH-UHFFFAOYSA-N
- Sourire: OC1=C(O)C=C2C(C3=CC=CC=C3)CN(CC=C)CCC2=C1Cl
Propriétés calculées
- Qualité précise: 329.118257g/mol
- Charge de surface: 0
- XLogP3: 3.9
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Nombre de liaisons rotatives: 3
- Masse isotopique unique: 329.118257g/mol
- Masse isotopique unique: 329.118257g/mol
- Surface topologique des pôles: 43.7Ų
- Comptage des atomes lourds: 23
- Complexité: 399
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
Propriétés expérimentales
- Couleur / forme: Solide
- Dense: 1.234 g/cm3
- Point d'ébullition: 473.7 °C at 760 mmHg
- Point d'éclair: 240.3 °C
- Indice de réfraction: 1.616
- Solubilité: H2O: 3.7 mg/mL
- Le PSA: 43.70000
- Le LogP: 4.82320
1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)- Informations de sécurité
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Conditions de stockage:Please store the product under the recommended conditions in the Certificate of Analysis.
1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)- PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC23211-100 mg |
SKF 82958 |
80751-65-1 | >98% | 100mg |
$400.0 | 2022-02-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-252573A-25mg |
Chloro-APB hydrobromide, |
80751-65-1 | 25mg |
¥3888.00 | 2023-09-05 | ||
DC Chemicals | DC23211-1 g |
SKF 82958 |
80751-65-1 | >98% | 1g |
$1600.0 | 2022-02-28 | |
DC Chemicals | DC23211-250 mg |
SKF 82958 |
80751-65-1 | >98% | 250mg |
$800.0 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce51696-5mg |
SKF 82958 ((±)-SKF 82958) |
80751-65-1 | 98% | 5mg |
¥882.00 | 2023-09-07 | |
Biosynth | FDA75165-25 mg |
Chloro-apb hydrobromide |
80751-65-1 | 25mg |
$762.25 | 2023-01-04 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S877288-10mg |
SKF 82958 |
80751-65-1 | 98% | 10mg |
¥2,800.00 | 2022-01-13 | |
SHENG KE LU SI SHENG WU JI SHU | sc-252573A-25 mg |
Chloro-APB hydrobromide, |
80751-65-1 | 25mg |
¥3,888.00 | 2023-07-10 | ||
Biosynth | FDA75165-10 mg |
Chloro-apb hydrobromide |
80751-65-1 | 10mg |
$406.60 | 2023-01-04 | ||
Biosynth | FDA75165-100 mg |
Chloro-apb hydrobromide |
80751-65-1 | 100MG |
$1,953.00 | 2023-01-04 |
1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)- Littérature connexe
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
80751-65-1 (1H-3-Benzazepine-7,8-diol,6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)-) Produits connexes
- 128053-58-7(1H-3-Benzazepin-7-ol,2,3,4,5-tetrahydro-3-methyl-5-phenyl-, (5R)-)
- 105301-42-6(1H-3-Benzazepin-7-ol,2,3,4,5-tetrahydro-3,8-dimethyl-5-phenyl-, (5S)-)
- 118546-21-7(1H-3-Benzazepine-7,8-diol,2,3,4,5-tetrahydro-3-methyl-1-phenyl-, (1R)-)
- 152-02-3(Morphinan-3-ol,17-(2-propen-1-yl)-)
- 139233-51-5(1,2-Benzenediol,4-(1,2,3,4-tetrahydro-7-hydroxy-8-methyl-4-isoquinolinyl)-, hydrochloride, (R)-(9CI))
- 103150-17-0(1,2-Benzenediol,4-(1-propyl-3-piperidinyl)-, (R)- (9CI))
- 161996-21-0(6-Isoquinolinol,1,2,3,4-tetrahydro-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-)
- 23367-61-5(7-Isoquinolinol,1,2,3,4-tetrahydro-4-(4-hydroxyphenyl)-6-methoxy-2-methyl-, (4S)-)
- 119085-25-5(7,8-Isoquinolinediol,4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydro-)
- 100038-04-8(Spiro[1H-indene-1,3'-pyrrolidine]-5,6-diol,2,3-dihydro-)
Fournisseurs recommandés
atkchemica
Membre gold
Fournisseur de Chine
Réactif

Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Fournisseur de Chine
Lot
